2-(Naphthalen-2-yl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-naphthalen-2-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-4-11-9-12(13-7-8-14-13)6-5-10(11)3-1/h1-6,9,13-14H,7-8H2 |
InChI Key |
STRXFGZCFATVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Naphthalen 2 Yl Azetidine and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for Azetidine (B1206935) Ring Construction
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For the azetidine ring, the primary disconnections involve cleaving the C-N or C-C bonds that form the four-membered ring. The choice of disconnection is guided by the availability of reliable forward reactions. amazonaws.comchemrxiv.org
Two principal retrosynthetic strategies for a 2-substituted azetidine are:
[2+2] Disconnection: This approach breaks the ring into two two-atom components. For 2-(naphthalen-2-yl)azetidine, this corresponds to a disconnection between the C2-C3 and N1-C4 bonds. This leads back to an imine (derived from naphthaldehyde) and an alkene, which can be combined in a [2+2] cycloaddition reaction. researchgate.net
Intramolecular Cyclization Disconnection (1,3-Disconnection): This strategy involves disconnecting one of the C-N bonds. Cleaving the N1-C4 bond, for example, leads to a γ-aminohalide or a γ-amino alcohol precursor. The forward reaction is an intramolecular nucleophilic substitution, where the amine attacks the electrophilic γ-carbon to form the ring. iitk.ac.infrontiersin.org
| Disconnection Strategy | Bond(s) Cleaved (Retrosynthetically) | Precursors | Corresponding Forward Reaction |
| [2+2] Cycloaddition | C2-C3 and N1-C4 | Imine + Alkene | [2+2] Cycloaddition |
| Intramolecular Cyclization | N1-C4 or N1-C2 | γ-functionalized amine (e.g., γ-haloamine, γ-amino alcohol) | Intramolecular Nucleophilic Substitution |
Direct Azetidine Ring Formation Methodologies
The direct formation of the azetidine ring from acyclic precursors is a cornerstone of synthetic organic chemistry. These methods can be broadly categorized into cycloaddition reactions and intramolecular cyclizations.
Cycloaddition Approaches for Azetidine Scaffolds
Cycloaddition reactions provide a convergent and efficient means of constructing the azetidine core, often in a single step. rsc.org
The [2+2] cycloaddition between an imine and an alkene is a direct method for synthesizing azetidines. rsc.orgrsc.org A prominent example is the aza-Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition. rsc.orgrsc.orgnih.gov In this reaction, an imine is promoted to an excited state by UV light and then reacts with an alkene. rsc.orgresearchgate.net To synthesize this compound, the corresponding naphthaldehyde-derived imine would react with an alkene like ethylene.
Challenges in these reactions include managing regioselectivity and stereoselectivity, as well as overcoming competing side reactions like the E/Z isomerization of the imine upon photoexcitation. researchgate.netrsc.org Using cyclic imines or visible-light photocatalysts can mitigate some of these challenges. nih.govnih.govspringernature.com For instance, visible-light-mediated triplet energy transfer has been successfully used to promote the intermolecular [2+2] photocycloaddition of cyclic oximes with alkenes, yielding highly functionalized azetidines. researchgate.netspringernature.com
To control the stereochemistry of the newly formed chiral centers in the azetidine ring, enantioselective catalysis is employed. Copper catalysts, in particular, have proven effective in various cycloaddition reactions. While direct copper-catalyzed [2+2] cycloadditions for azetidines are an area of active research, related methodologies highlight their potential. For example, copper catalysts are used in the enantioselective synthesis of chiral 1,2,3-triazoles via azide-alkyne cycloadditions, demonstrating their ability to control stereochemistry in ring-forming reactions. nih.gov
More directly, copper-catalyzed enantioselective boryl allylation of azetines (unsaturated azetidine precursors) has been developed to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org This process involves the addition of a boryl group and an allyl group across the C=C double bond of the azetine, creating two new stereocenters. acs.org Another approach involves copper-catalyzed photoinduced radical cyclization of ynamides, which proceeds via a 4-exo-dig pathway to form azetidines with complete regioselectivity. nih.govnih.gov
| Catalyst System | Reaction Type | Key Features |
| Cu/Bisphosphine | Boryl allylation of azetines | Highly enantioselective; creates two new stereocenters. acs.org |
| [Cu(bcp)DPEphos]PF₆ | Photoinduced radical cyclization of ynamides | Total regioselectivity; anti-Baldwin 4-exo-dig cyclization. nih.govnih.gov |
Lewis acids can catalyze [2+2] cycloaddition reactions by activating the imine component, making it more electrophilic and susceptible to attack by the alkene. Various Lewis acids, such as Lanthanide triflates (e.g., La(OTf)₃, Y(OTf)₃), have been shown to be effective. nih.govrsc.org For example, Y(OTf)₃ has been used to catalyze the [3+2] cycloaddition of N-tosyl aziridines with electron-rich olefins, proceeding through a metallo-azomethine ylide intermediate. rsc.org While this is a [3+2] cycloaddition, it demonstrates the utility of Lewis acids in activating small nitrogen heterocycles for cycloadditions. Tin(II) triflate (Sn(OTf)₂) has been used to catalyze the formal [4+2]-cycloaddition between azatrienes and styrylmalonates, showcasing its role in activating imine-like systems. mdpi.com The choice of Lewis acid can significantly influence reaction efficiency and selectivity.
Intramolecular Cyclization Strategies
The construction of the azetidine ring via intramolecular cyclization is a classical and reliable method. frontiersin.org This approach typically involves a γ-amino alcohol or a related precursor. iitk.ac.in For the synthesis of a 2-aryl-N-tosylazetidine, a common route begins with the reaction of an N-tosylarylimine with an ester enolate to form an N-tosyl-β-aminoester. iitk.ac.in This intermediate is then reduced to the corresponding γ-amino alcohol using a reducing agent like lithium aluminum hydride (LAH). iitk.ac.in The final ring closure is achieved by converting the alcohol into a good leaving group (e.g., a tosylate or mesylate) and subsequent intramolecular nucleophilic attack by the nitrogen atom, often promoted by a base. iitk.ac.infrontiersin.org
A general, two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been described starting from simple building blocks like epichlorohydrin. acs.org This method relies on the kinetically controlled formation of the four-membered ring over the thermodynamically favored five-membered ring under specific superbase conditions. acs.org Additionally, La(OTf)₃ has been reported as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing another route to functionalized azetidines with high yields. frontiersin.org
Palladium(II)-Catalyzed C(sp³)–H Amination
Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds presents an efficient method for synthesizing azetidines. organic-chemistry.orgacs.org This approach often utilizes a directing group, such as picolinamide (B142947) (PA), to facilitate the C–H activation at the γ-position of an amine substrate, leading to the formation of the four-membered ring. organic-chemistry.orgacs.orgrsc.org The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.orgrsc.org The use of an oxidant, such as benziodoxole tosylate, in combination with an additive like silver acetate (B1210297) (AgOAc), can promote the key reductive elimination step from an alkyl–Pd(IV) intermediate to form the azetidine ring. rsc.org This methodology is noted for its potential for high diastereoselectivity and the use of relatively low catalyst loading with inexpensive reagents under convenient operating conditions. organic-chemistry.org
This strategy has been applied to the synthesis of complex polycyclic nitrogen-containing heterocycles, including azabicyclic scaffolds. acs.org For instance, the C(sp³)–H arylation of pentacyclic triterpenoids using a palladium catalyst can sometimes yield azetidine byproducts, highlighting the potential for intramolecular C–H amination to occur under these conditions. nih.gov
Ring Closure via Base-Mediated Reactions
Base-mediated ring closure is a fundamental and widely used strategy for the synthesis of the azetidine ring. This approach typically involves an intramolecular nucleophilic substitution reaction where a nitrogen nucleophile displaces a leaving group on a γ-carbon.
One common method involves the treatment of β-amino alcohols with a base. For example, enantiomerically pure N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols through a sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. nih.gov Similarly, the reaction of a piperidine (B6355638) chloroaldehyde with chiral amines in the presence of a reducing agent can yield chiral azetidine-piperidines through an initial imine formation followed by cyclization. rsc.org
Another approach utilizes α-chloro-β-aminosulfinyl imidates for the synthesis of enantiopure trans-2-aryl-3-chloroazetidines. rsc.org This process involves deprotection, hydrolysis to an ester, reduction to a β-chloro-γ-sulfonylamino alcohol, and subsequent intramolecular cyclization under Mitsunobu conditions. rsc.org Furthermore, a general and scalable two-step method for the synthesis of 2-arylazetidines has been developed using strong alkali amide-type bases, such as a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR superbase), to achieve regio- and diastereoselective ring formation from key intermediates at low temperatures. acs.org
The table below summarizes selected examples of base-mediated ring closure reactions for azetidine synthesis.
| Starting Material | Reagents | Product | Key Features |
| β-Amino alcohol | 1. Cu-catalyst (for N-arylation) 2. BrCH₂CN 3. MsCl, Base | N-Aryl-2-cyanoazetidine | High-yielding, predictable diastereoselectivity. nih.gov |
| Piperidine chloroaldehyde | Chiral amine, AcOH, NaCNBH₃ | Chiral azetidine-piperidine | One-pot imine formation and cyclization. rsc.org |
| α-Chloro-β-aminosulfinyl imidate | 1. 4 N HCl 2. LAH 3. DEAD, PPh₃ | trans-2-Aryl-3-chloroazetidine | Enantiopure synthesis. rsc.org |
| Oxirane derivative | LiDA-KOR superbase | 2-Arylazetidine | Regio- and diastereoselective, kinetically controlled. acs.org |
Radical Strain-Release Photocatalysis (e.g., from azabicyclo[1.1.0]butanes)
A modern and powerful strategy for synthesizing densely functionalized azetidines involves the radical strain-release photocatalysis of azabicyclo[1.1.0]butanes (ABBs). researchgate.netunipr.itresearchbunny.comchemrxiv.orgchemrxiv.org This method utilizes the high ring strain of ABBs, which are intercepted by radical intermediates generated photocatalytically. unipr.itchemrxiv.orgchemrxiv.org
The process is typically driven by visible light and employs an organic photosensitizer to control the energy-transfer process with various precursors, such as sulfonyl imines. unipr.itchemrxiv.orgchemrxiv.org The generated radical intermediates then react with the ABB, leading to the formation of difunctionalized azetidines in a single step. unipr.itchemrxiv.org This approach is notable for its mild reaction conditions and high chemical yields. chemrxiv.orgchemrxiv.org The versatility of this method has been demonstrated through the synthesis of various azetidine targets, including derivatives of biologically active molecules like celecoxib (B62257) and naproxen (B1676952). unipr.itchemrxiv.orgchemrxiv.org
Ring Expansion Reactions from Smaller Heterocycles
Aziridine Ring Expansion Reactions
Ring expansion of aziridines provides a valuable route to azetidines, leveraging the strain of the three-membered ring to drive the transformation. acs.org One such method involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The proposed mechanism proceeds through the formation of an aziridinium (B1262131) ylide, followed by a ring-opening and ring-closing cascade. nih.gov
Another rhodium-catalyzed one-carbon ring expansion of aziridines utilizes vinyl-N-triftosylhydrazones to synthesize 2-vinyl azetidines. thieme-connect.com This protocol is advantageous as it can often be performed in one pot without isolating the intermediate. thieme-connect.com Furthermore, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can lead to 6,6-disubstituted 1,3-oxazinan-2-ones, demonstrating the synthetic utility of azetidines as precursors to larger heterocyclic systems. acs.org This transformation is proposed to proceed through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is then trapped by the carbamate (B1207046) oxygen. acs.org
Reduction of Azetidinones (β-Lactams) as a Synthetic Route
The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most frequently employed methods for the synthesis of azetidines. rsc.orgacs.org This is largely due to the ready availability of a wide variety of β-lactam precursors. acs.org
Several reducing agents can be used for this transformation. Reagents such as diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and Raney nickel are effective. acs.org More efficiently, alanes, such as monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂), are particularly useful for the selective reduction of β-lactams to enantiopure azetidines. nih.gov Diisobutylaluminium hydride (DIBAL-H) is also a convenient reagent for this chemoselective reduction. rsc.org A key advantage of these reduction methods is that the stereochemistry of the substituents on the ring is generally retained during the reaction. acs.org However, the presence of Lewis acids and alanes can sometimes lead to the ring opening of the strained four-membered ring, especially with electron-rich phenyl substituents. rsc.org Sodium borohydride (B1222165) (NaBH₄) has also been used for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines from C-3 functionalized azetidin-2-ones. rsc.org
The following table provides examples of reducing agents used in the conversion of β-lactams to azetidines.
| β-Lactam Substrate | Reducing Agent | Product | Reference |
| N-Substituted azetidin-2-ones | Diborane, LiAlH₄, Raney Nickel, Alanes | N-Substituted azetidines | acs.org |
| Enantiopure 4-aryl-β-lactam | Monochloroalane (AlH₂Cl) | Enantiopure 4-arylazetidine | nih.gov |
| C-3 Functionalized azetidin-2-ones | Sodium Borohydride (NaBH₄) | 2,3-Disubstituted 1-arylazetidines | rsc.org |
| General β-lactams | Diisobutylaluminium hydride (DIBAL-H) | Azetidines | rsc.org |
Asymmetric Synthesis Approaches for Chiral 2-(Naphthalen-2-yl)azetidines
The synthesis of chiral azetidines, including those with a naphthalen-2-yl substituent, is of significant interest due to their potential applications in medicinal chemistry. rsc.orgacs.org Asymmetric synthesis strategies aim to control the stereochemistry at the chiral centers of the azetidine ring.
One approach involves the use of chiral auxiliaries. For instance, optically active α-methylbenzylamine can be used as a chiral auxiliary to construct the azetidine ring via intramolecular alkylation, allowing for the practical preparation of both enantiomers of azetidine-2-carboxylic acid. nih.govrsc.org
Catalytic asymmetric reactions are also powerful tools. A notable example is the copper(I)/Fesulphos-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide, which can be followed by aromatization to produce axially chiral 2-naphthylpyrroles with high enantioselectivity. nih.gov While this example leads to a pyrrole, the initial cycloaddition provides a chiral pyrrolidine (B122466) precursor that highlights the potential for catalytic asymmetric methods to generate chiral heterocycles that could be precursors to or analogs of chiral azetidines.
Furthermore, the strain-release photocatalysis of azabicyclo[1.1.0]butanes has been shown to preserve the optical purity of chiral starting materials, such as a naproxen derivative, during the formation of the azetidine product. chemrxiv.org The reduction of enantiopure β-lactams, as mentioned previously, is also a reliable method for obtaining enantiopure azetidines, as the stereochemistry is retained. acs.orgnih.gov
The development of CNS-focused lead-like libraries has also driven the synthesis of diverse azetidine-based scaffolds, some of which incorporate a naphthalen-2-yl group. acs.orgnih.govnih.gov These efforts often rely on stereoselective cyclization reactions to generate enantioenriched products. acs.org
Application of Chiral Auxiliaries and Catalysts in Stereoselective Cyclization
Chiral auxiliaries are instrumental in guiding the stereochemical outcome of reactions. numberanalytics.comnumberanalytics.com These molecules are temporarily attached to a substrate, creating a chiral environment that directs the formation of one stereoisomer over another. numberanalytics.comnumberanalytics.com For the synthesis of azetidine derivatives, chiral auxiliaries such as (S)-1-phenylethylamine have been successfully employed. nih.govrsc.org This approach allows for the asymmetric preparation of key intermediates like azetidine-2-carboxylic acid, where the auxiliary dictates the stereochemistry of the newly formed chiral center. nih.gov The auxiliary is later removed to yield the enantiomerically enriched product. numberanalytics.com
In addition to chiral auxiliaries, stereoselective cyclization can be achieved through the use of chiral catalysts. google.com For instance, the enantioselective isomerization of allenes catalyzed by a thiourea (B124793) catalyst can generate a chiral allene, which then undergoes a diastereoselective [2+2] cycloaddition to form bicyclo[4.2.0]octanes. nih.gov Ruthenium(II)-NHC catalysts have also proven effective in the asymmetric hydrogenation of 2-oxazolones, yielding optically active 4-substituted 2-oxazolidinones with high enantioselectivity. rsc.org These catalytic methods offer an efficient route to chiral building blocks that can be further elaborated into complex azetidine-containing molecules.
Enantioselective Functionalization Strategies
Enantioselective functionalization provides another powerful tool for the synthesis of chiral this compound derivatives. This can involve the direct enantioselective functionalization of a pre-existing azetidine ring or the enantioselective construction of the ring itself.
One notable strategy is the enantioselective [2+2] cycloaddition. A visible light-enabled aza Paternò-Büchi reaction, for instance, allows for the direct formation of functionalized azetidines from imine and alkene precursors under mild conditions. nih.gov This method addresses the limitations of traditional photochemical approaches and provides a valuable tool for accessing these four-membered heterocycles. nih.gov
Furthermore, enantiomerically enriched N-alkyl 2-oxazolinylazetidines can undergo exclusive α-lithiation. uniba.it While the resulting lithiated intermediate is configurationally labile, it exhibits a stereoconvergent behavior, leading to highly stereoselective outcomes upon trapping with electrophiles. uniba.it This dynamic process, rationalized by DFT calculations and in situ FT-IR experiments, allows for the synthesis of enantioenriched N-alkyl-2,2-disubstituted azetidines. uniba.it
Diastereoselective Approaches
Diastereoselective methods are crucial when multiple stereocenters are being created in a single transformation. A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed, starting from simple building blocks. acs.org This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. acs.org Spectroscopic analysis confirms that the substituents at positions 2 and 3 of the azetidine ring are in a trans configuration. acs.org
Another diastereoselective approach involves the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes. nih.gov Treatment of a diastereomerically pure borane (B79455) complex with LDA followed by an electrophile, such as benzyl (B1604629) bromide, results in a highly diastereoselective α-benzylation. nih.gov This method provides access to optically active 2-substituted azetidine-2-carbonitriles. nih.gov
The Staudinger synthesis, a ketene-imine cycloaddition, is a classic and versatile method for preparing 2-azetidinones, often with high diastereoselectivity. mdpi.com The stereochemical outcome, whether cis or trans, can be influenced by the reaction conditions and the nature of the substituents on the ketene (B1206846) and imine. mdpi.com For example, the reaction of certain imines with phenoxyketene can lead to the formation of β-lactams with complete cis-stereoselectivity. mdpi.com
Post-Synthetic Functionalization and Diversification of the Azetidine Core
Once the this compound core is synthesized, further functionalization can be carried out to create a diverse library of compounds.
Regioselective Functionalization of the Azetidine Ring
The regioselective functionalization of the azetidine ring is a key strategy for introducing molecular diversity. The directing ability of the azetidine ring itself can be harnessed for regioselective ortho-C-H functionalization of the attached aryl group. core.ac.uk The nature of the nitrogen substituent on the azetidine ring plays a crucial role in determining the regioselectivity of lithiation-functionalization reactions of 2-arylazetidines. nih.gov For N-alkylazetidines, ortho-lithiation is observed, whereas N-Boc protected azetidines undergo α-benzylic lithiation. nih.govrsc.org This switch in regioselectivity provides a powerful tool for selectively modifying different positions of the molecule.
Furthermore, aza-Paternò-Büchi reactions, which are [2+2] cycloadditions between imines and alkenes, offer a direct route to functionalized azetidines. nih.gov Visible-light-enabled versions of this reaction have expanded its utility. nih.gov The strain-release functionalization of 1-azabicyclobutanes presents another simple and modular approach to access complex and stereopure azetidines. chemrxiv.org
Modification at the Nitrogen Atom
The nitrogen atom of the azetidine ring is a common site for modification. The N-substituent can be introduced or altered at various stages of the synthesis. For instance, in the synthesis of 2-arylazetidines, the nitrogen can be alkylated. rsc.org The choice of the N-substituent is critical as it can influence the regioselectivity of subsequent functionalization reactions. nih.gov For example, an N-methyl group directs lithiation to the ortho position of the aryl ring, while an N-Boc group directs it to the α-benzylic position. nih.govrsc.org This allows for controlled diversification at different sites of the molecule.
Introduction of Substituents on the Naphthalene (B1677914) Moiety
The naphthalene moiety of this compound provides another handle for diversification. The introduction of substituents on the naphthalene ring can significantly impact the properties of the final compound. For example, in the context of polymer solar cells, attaching naphthalene substituents to a benzodithiophene backbone has been shown to broaden light absorption and improve power conversion efficiency. rsc.org
In medicinal chemistry, the naphthalene moiety can serve as a surrogate for other aromatic systems. nih.gov Studies on combretastatin (B1194345) analogues have shown that replacing the 3,4,5-trimethoxyphenyl group with a naphthalene moiety can drastically alter cytotoxic activity. nih.gov The synthesis of analogues with different substitution patterns on the naphthalene ring is crucial for structure-activity relationship studies. For example, dipeptide isosteres containing L-Arg-L/D-3-(2-naphthyl)alanine have been synthesized to explore their potential as CXCR4 antagonists. nih.gov
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have emerged as a powerful tool for the formation of carbon-carbon bonds. A key strategy for the synthesis of 2-aryl azetidines involves a palladium-catalyzed coupling reaction between a 3-iodoazetidine (B8093280) derivative and an aryl boronic acid. researchgate.netnih.gov This approach is notable for its ability to generate 2-aryl azetidines through a process that involves a migration/coupling mechanism.
The reaction typically begins with an N-protected 3-iodoazetidine, which undergoes a palladium-catalyzed reaction with an aryl boronic acid. A critical aspect of this transformation is the use of specific phosphine (B1218219) ligands, such as [1,1'-biphenyl]-2-yldicyclohexylphosphane (also known as DavePhos), which facilitate the desired reaction pathway. nih.gov The mechanism is proposed to proceed through either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate, which is then followed by hydropalladation to yield the 2-aryl substituted azetidine. nih.gov
For the synthesis of this compound, this methodology would involve the coupling of an N-protected 3-iodoazetidine with 2-naphthylboronic acid. The nitrogen is typically protected with a group like tert-butoxycarbonyl (Boc) to ensure stability and prevent side reactions. The reaction is carried out in the presence of a palladium catalyst and a suitable base.
Table 1: Illustrative Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl Azetidines nih.gov
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (10) | DavePhos (20) | Cs₂CO₃ | Toluene | 100 | 12 | 75 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | DavePhos (20) | Cs₂CO₃ | Toluene | 100 | 12 | 80 |
| 2-Naphthylboronic acid (Proposed) | Pd(OAc)₂ (10) | DavePhos (20) | Cs₂CO₃ | Toluene | 100 | 12 | ~70-80 * |
| 3-Thienylboronic acid | Pd(OAc)₂ (10) | DavePhos (20) | Cs₂CO₃ | Toluene | 100 | 12 | 65 |
Note: The yield for the 2-naphthylboronic acid coupling is an estimated value based on reported yields for other aryl boronic acids under similar conditions.
Nucleophilic Substitution Reactions
The formation of the azetidine ring via intramolecular nucleophilic substitution is a classical and widely employed synthetic strategy. organic-chemistry.org This method relies on the cyclization of a γ-amino halide or a related substrate where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the strained four-membered ring.
To synthesize this compound using this approach, a suitable precursor such as N-protected 1-(naphthalen-2-yl)-3-halopropan-1-amine would be required. The nitrogen atom is typically protected with a group that can be easily removed later, such as a benzyl or a Boc group. The cyclization is generally promoted by a base, which deprotonates the amine or a protected amine precursor to enhance its nucleophilicity, thereby facilitating the intramolecular S_N2 reaction. The choice of the leaving group (e.g., Cl, Br, I, or a sulfonate ester like mesylate or tosylate) and the reaction conditions are crucial for achieving high yields and minimizing side reactions, such as elimination.
The general transformation can be depicted as the base-mediated cyclization of a γ-haloamine derivative. The reaction proceeds efficiently for a variety of substrates, including those with aryl groups at the position that will become C2 of the azetidine ring.
Table 2: Representative Intramolecular Nucleophilic Substitution for Azetidine Synthesis
| Substrate | Leaving Group | Base | Solvent | Temp (°C) | Yield (%) |
| N-Benzyl-3-chloro-1-phenylpropan-1-amine | Cl | NaH | DMF | 25 | 85 |
| N-Boc-3-bromo-1-phenylpropan-1-amine | Br | K₂CO₃ | Acetonitrile | 80 | 78 |
| N-Boc-3-chloro-1-(naphthalen-2-yl)propan-1-amine (Proposed) | Cl | K₂CO₃ | Acetonitrile | 80 | ~75-85 * |
| N-Tosyl-3-mesyloxy-1-phenylpropan-1-amine | OMs | NaH | THF | 25 | 90 |
Note: The yield for the cyclization of the naphthalene-containing substrate is an estimated value based on analogous reactions reported in the literature.
Chemical Reactivity and Transformation Studies of 2 Naphthalen 2 Yl Azetidine Derivatives
Ring-Opening Reactions and Their Mechanistic Investigations
The significant ring strain in azetidines makes them prime candidates for ring-opening reactions, which serve as a powerful tool for synthesizing highly substituted acyclic amines. bham.ac.uk These transformations can be initiated by acids or proceed thermally, leading to a variety of molecular scaffolds. bham.ac.uk
The azetidine (B1206935) ring of 2-(naphthalen-2-yl)azetidine derivatives can be opened through nucleophilic attack, a reaction heavily influenced by the substituent on the nitrogen atom. For these reactions to proceed, the nitrogen atom typically requires activation by an electron-withdrawing group, such as a tosyl (Ts) group. N-alkyl azetidines, in contrast, are often found to be unreactive under similar conditions. acs.orgnih.gov
A notable example is the Lewis acid-catalyzed SN2-type ring-opening of 2-naphthyl-N-tosylazetidine with electron-rich arenes. In a study using ytterbium triflate (Yb(OTf)3) as a catalyst, 2-naphthyl-N-tosylazetidine reacted with 1,3,5-trimethoxybenzene (B48636) at room temperature to produce the corresponding 3,3-diarylpropylamine derivative in 90% yield within 1.5 hours. acs.orgacs.org The proposed mechanism involves the activation of the azetidine by the Lewis acid, facilitating a nucleophilic SN2-type attack by the arene. acs.org
Similarly, the ring-opening of optically active N-tosyl-2-arylazetidines can be achieved using aryl borates without a transition metal catalyst. acs.orgresearchgate.net However, these reactions often yield racemic products, suggesting a transition state with significant carbocationic character. acs.orgnih.govresearchgate.net This indicates that the bond cleavage may be advanced enough to allow for loss of stereochemical information before the nucleophile attacks. The stereochemical outcome can be controlled by introducing a directing group; for instance, an azetidinol (B8437883) derivative, where a hydroxyl group can anchor the aryl borate, directs the nucleophilic delivery to occur with a predominant inversion of configuration. acs.orgnih.govresearchgate.net
| Azetidine Derivative | Nucleophile | Catalyst/Conditions | Product Type | Yield | Key Observation | Reference |
|---|---|---|---|---|---|---|
| 2-Naphthyl-N-tosylazetidine | 1,3,5-Trimethoxybenzene | Yb(OTf)3, rt | N-(3-(naphthalen-2-yl)-3-(2,4,6-trimethoxyphenyl)propyl)benzenesulfonamide | 90% | Efficient SN2-type ring-opening. | acs.org |
| Optically active N-tosyl-2-arylazetidine | Aryl Borates | None (neutral conditions) | β-Aryloxy amines | - | Product is racemic, implying a carbocationic transition state. | acs.orgnih.gov |
| N-tosyl-2-arylazetidinol | Aryl Borates | None | β-Aryloxy amines | - | Predominant inversion of configuration due to hydroxyl directing group. | nih.gov |
The primary driving force for the ring-opening of azetidines is the release of inherent ring strain. rsc.org This principle underpins the reactivity discussed previously and enables unique transformations. The high ring strain associated with azetidine precursors like azabicyclo[1.1.0]butane can be harnessed to drive modular syntheses of functionalized azetidines, which are themselves poised for subsequent strain-releasing reactions. acs.org
A key example of a strain-driven transformation is the Lewis acid-mediated rearrangement of 2-aryl-N-tosylazetidines into (E)-allylamines. iitk.ac.in This reaction, catalyzed by copper(II) triflate (Cu(OTf)2) in a coordinating solvent like DMSO, involves a nucleophilic ring-opening followed by an unprecedented rearrangement. iitk.ac.in The process highlights how the relief of strain can be coupled to complex bond reorganization, yielding valuable synthetic building blocks.
Reactions at the Azetidine Nitrogen Atom
Studies on 2-arylazetidines have shown that the N-substituent can switch the site of deprotonation. nih.govuniba.itmdpi.com
N-Alkyl Groups : When an electron-donating alkyl group is present on the nitrogen, the azetidine ring acts as an effective ortho-directing metalation group, promoting lithiation on the attached aromatic ring. thieme-connect.comuniba.itmdpi.com
N-Boc Groups : Conversely, when an electron-withdrawing N-Boc (tert-butoxycarbonyl) group is installed, lithiation occurs exclusively at the α-benzylic position (the C2 carbon of the azetidine ring). nih.govuniba.itmdpi.com
Furthermore, the nitrogen atom can participate directly in bond-forming reactions. For instance, secondary 3-arylazetidines can undergo N-arylation through transition metal-catalyzed processes like the Buchwald-Hartwig coupling or via nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net
Transformations on the Naphthalene (B1677914) Ring System
The azetidine ring can exert significant electronic influence over the attached naphthalene system, enabling regioselective functionalization. The ability of the N-alkylazetidinyl group to act as an ortho-directing group is a powerful tool for modifying the naphthalene ring. thieme-connect.com
In the case of N-alkyl-2-arylazetidines, treatment with n-hexyllithium (B1586676) and TMEDA leads to regioselective lithiation at the position ortho to the azetidine substituent. nih.govthieme-connect.com This lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups onto the aromatic core in good to excellent yields. thieme-connect.com For a 1-naphthyl derivative, lithiation was observed to occur selectively at the 2-position rather than the sterically accessible but electronically different peri-position. thieme-connect.com This methodology allows for precise modification of the naphthalene ring system, guided by the attached azetidine.
| Aryl Group | Electrophile (E+) | Product (ortho-E-Aryl) | Yield | Reference |
|---|---|---|---|---|
| Phenyl | Cl (from C2Cl6) | 2-(2-Chlorophenyl)-1-methylazetidine | 93% | thieme-connect.com |
| Phenyl | Ph2MeSiCl | 1-Methyl-2-(2-(methyldiphenylsilyl)phenyl)azetidine | 85% | thieme-connect.com |
| Phenyl | Ph2CO | (2-(1-Methylazetidin-2-yl)phenyl)diphenylmethanol | 96% | thieme-connect.com |
| 4-Methoxyphenyl | Ph2CO | (2-Methoxy-5-(1-methylazetidin-2-yl)phenyl)diphenylmethanol | 74% | thieme-connect.com |
| 1-Naphthyl | B(OiPr)3 then Pinacol | 1-Methyl-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)azetidine | 80% | thieme-connect.com |
Transition Metal-Catalyzed Reactions and their Mechanistic Aspects
Transition metals play a crucial role in mediating several key transformations of this compound derivatives, including ring-opening, cross-coupling, and amination reactions.
Ring-Opening Rearrangement : As mentioned, Cu(OTf)2, a transition metal Lewis acid, catalyzes the ring-opening of 2-aryl-N-tosylazetidines and their subsequent rearrangement to allylamines. iitk.ac.in The proposed mechanism involves coordination of the Lewis acid to the azetidine nitrogen, followed by nucleophilic attack from the solvent (DMSO) and an intramolecular E2 elimination. iitk.ac.in
N-Arylation : The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a standard method for the N-arylation of azetidines, providing a route to N-aryl-2-(naphthalen-2-yl)azetidines. rsc.orgresearchgate.net
Ring-Opening Cross-Coupling : Palladium catalysis has also been employed for the regioselective ring-opening cross-coupling of aziridine-2-carboxylates with arylboronic acids, a strategy that could potentially be extended to azetidine derivatives. mdpi.com Mechanistic studies, including DFT calculations, suggest that these reactions can proceed via an oxidative addition of the C-N bond to a Pd(0) complex, forming an azapalladacyclobutane intermediate. mdpi.com
C-H Amination : Palladium(II)-catalyzed intramolecular C(sp³)–H amination represents a modern approach to forming azetidine rings. rsc.org The mechanism is thought to involve a Pd(IV) intermediate, which undergoes reductive elimination to form the C-N bond. rsc.org Such catalytic systems highlight the potential for transition metals to mediate complex bond formations involving azetidine structures.
Stereochemical Dynamics and Inversion Studies
The stereochemistry of the azetidine ring is a critical aspect of its chemistry, with nitrogen inversion playing a pivotal role. Unlike amines in larger rings or acyclic systems, the nitrogen atom in an azetidine ring experiences a significant barrier to inversion due to increased angle strain in the planar transition state. scribd.com
The activation parameters for this nitrogen inversion process have been quantified using variable-temperature NMR (VT-NMR) studies on azetidines tethered to boronate esters. birmingham.ac.ukrsc.orgnih.gov These studies allow for a quantitative probing of the factors that influence the inversion barrier.
This dynamic behavior has profound consequences for reactivity. The regioselectivity of the lithiation of 2-arylazetidines, for instance, is controlled by nitrogen dynamics. uniba.itmdpi.com By controlling the reaction temperature, it is possible to influence the rate of nitrogen inversion and switch between different reaction pathways (e.g., ortho-lithiation vs. α-lithiation). mdpi.com This concept, termed "dynamic control of reactivity," showcases how the stereochemical lability of the nitrogen atom can be harnessed to achieve selective functionalization. mdpi.com
Furthermore, the stereochemical outcome of ring-opening reactions provides insight into reaction mechanisms. The observation of racemization during the ring-opening of N-tosyl-2-arylazetidines points to a stepwise mechanism with a configurationally unstable intermediate. acs.orgnih.gov In contrast, achieving stereoselective outcomes, such as inversion of configuration, requires specific strategies like the use of internal directing groups to control the approach of the nucleophile. nih.gov
Structure Activity Relationship Sar Methodologies and Design Principles in Azetidine Research
Design Principles for Investigating the Impact of Structural Modifications
The design of derivatives based on the 2-(Naphthalen-2-yl)azetidine scaffold is guided by established medicinal chemistry principles aimed at systematically evaluating the contribution of each structural component to its biological activity. The azetidine (B1206935) ring, a strained four-membered heterocycle, offers a rigid framework that can position substituents in well-defined spatial orientations. nih.govrsc.org This rigidity is advantageous for minimizing the entropic penalty upon binding to a biological target. nih.gov Key design strategies involve modifications at three primary locations: the azetidine nitrogen (N1), the azetidine carbons (C3, C4), and the naphthyl moiety.
Substitution on the Azetidine Ring (C3, C4): Adding substituents to the C3 or C4 positions of the azetidine ring introduces new stereocenters and vectors for exploring the binding pocket. This strategy can enhance potency and selectivity by establishing additional van der Waals, hydrophobic, or polar interactions. The stereochemistry of these substituents is critical, as cis and trans isomers will orient differently, leading to distinct biological profiles. rsc.orgcapes.gov.br
Modification of the Naphthyl Ring: The large, aromatic surface of the naphthalene (B1677914) group offers significant opportunities for modification. Introducing electron-donating or electron-withdrawing groups at various positions can alter the electronic properties (quadrupole moment) of the aromatic system, influencing π-π stacking or cation-π interactions with the target protein. Furthermore, adding functional groups can improve solubility or provide new anchoring points within the binding site. nih.gov
These design principles are systematically applied to generate a focused library of compounds, allowing researchers to deconstruct the molecule's activity and build a comprehensive SAR model.
Table 1: Design Principles for Modifying the this compound Scaffold
| Modification Site | Structural Change Example | Rationale / Investigated Property |
| Azetidine N1 | H → Methyl, Benzyl (B1604629), Acyl | Modulate lipophilicity, basicity, H-bonding, and metabolic stability. frontiersin.org |
| Azetidine C3 | H → Hydroxyl, Fluoro, Methyl | Introduce new stereocenters and polar or hydrophobic interactions. rsc.org |
| Azetidine C4 | H → Alkyl, Aryl | Probe for additional binding pockets and influence ring conformation. capes.gov.br |
| Naphthyl Ring | H → Methoxy, Chloro, Nitro | Alter electronic nature (π-stacking, cation-π) and metabolic stability. nih.gov |
Exploration of Substituent Effects on Molecular Interactions and Reactivity Profiles
The chemical reactivity and intermolecular interaction profile of this compound are profoundly influenced by its substitution pattern. The interplay of steric and electronic effects dictates how the molecule interacts with biological targets and its stability under physiological conditions. clockss.orgrsc.org
The presence of an aryl group, such as naphthalene, at the C2 position has a significant electronic effect on the azetidine ring. magtech.com.cn This substituent can stabilize the adjacent C2-N1 bond through conjugation, which influences the regioselectivity of ring-opening reactions. magtech.com.cn Under acidic conditions or upon activation of the nitrogen atom, nucleophilic attack is often directed at the benzylic C2 position, as the transition state is stabilized by the aromatic system. rsc.orgmagtech.com.cn
Substituents on the nitrogen atom (R¹ in the table below) dramatically alter the ring's reactivity. Electron-withdrawing groups (e.g., tosyl, carbamates) decrease the nucleophilicity of the nitrogen, making it less prone to protonation or alkylation but can increase the susceptibility of the ring to nucleophilic opening by activating the C-N bonds. rsc.org Conversely, electron-donating alkyl groups enhance the nitrogen's basicity.
Table 2: Predicted Effects of Substituents on the Reactivity of this compound
| Substituent Position | Substituent Type | Predicted Effect on Reactivity / Interactions |
| Azetidine N1 (R¹) | Electron-Withdrawing (e.g., -CO₂R, -SO₂R) | Decreases N-basicity; may activate the ring for nucleophilic opening. rsc.orgacs.org |
| Azetidine N1 (R¹) | Electron-Donating (e.g., -CH₃, -Bn) | Increases N-basicity; may stabilize the ring against certain reactions. frontiersin.org |
| Naphthyl Ring (R²) | Electron-Withdrawing (e.g., -Cl, -NO₂) | Reduces electron density of the π-system; may alter π-π interactions. nih.gov |
| Naphthyl Ring (R²) | Electron-Donating (e.g., -OCH₃) | Increases electron density of the π-system; may enhance π-π stacking. rsc.org |
Conformational Analysis and its Influence on Molecular Recognition Models
Computational studies and NMR spectroscopic techniques have shown that the degree of puckering and the preferred conformation depend heavily on the substitution pattern. capes.gov.brnih.gov For a 2-substituted azetidine like this compound, the bulky naphthyl group will have a dominant influence on the ring's conformational equilibrium. It will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the rest of the ring. capes.gov.br The substituent on the nitrogen atom also plays a critical role; its size can influence the ring pucker and the barrier to nitrogen inversion. capes.gov.br
This defined, rigid conformation is a key advantage in drug design. nih.gov It reduces the number of accessible low-energy conformations, meaning the molecule is "pre-organized" for binding. This conformational restriction can lead to higher binding affinity by minimizing the entropic cost of binding and can enhance selectivity, as the rigid shape may fit a specific target's binding site while being incompatible with off-targets. In molecular recognition models, the precise vectors of the naphthyl group and any N-substituent, as determined by the azetidine pucker, are critical for aligning with complementary hydrophobic pockets, hydrogen bond donors/acceptors, and aromatic residues in a protein.
Isosteric and Bioisosteric Replacement Strategies within Azetidine Frameworks
Isosteric and bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the properties of a lead compound like this compound. drughunter.comufrj.br This approach involves substituting a specific functional group or scaffold with another that possesses similar steric and electronic characteristics, with the goal of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters. drughunter.comresearchgate.net
For the this compound scaffold, replacements can be considered for both the naphthalene moiety and the azetidine ring itself.
Naphthalene Bioisosteres: The naphthalene ring is a large, lipophilic aromatic system. A major goal of replacing it is often to modulate lipophilicity, improve metabolic stability (as naphthalenes can be susceptible to oxidation), or explore different binding interactions. researchgate.netacs.org For example, benzo-fused N-heterocycles or benzazaborinines have been successfully used as bioisosteres for naphthalene, maintaining similar dimensions while introducing new electronic properties and potential hydrogen bonding interactions. researchgate.netacs.org
Azetidine Bioisosteres: The azetidine ring itself can be considered a bioisostere for other small aliphatic or heterocyclic rings. chemrxiv.org Oxetane (B1205548), its oxygen-containing counterpart, is a common replacement. nih.govacs.org Substituting the azetidine with an oxetane removes the basic nitrogen, which can drastically alter the compound's pKa, solubility, and potential for hydrogen bonding, thereby addressing issues related to off-target activity or pharmacokinetic profiles. nih.gov Other small rings like cyclobutane (B1203170) can also serve as non-polar replacements. nih.gov
These strategies allow for broad exploration of chemical space around the core scaffold, helping to identify derivatives with an optimized balance of properties for further development. acs.org
Table 3: Bioisosteric Replacement Strategies for the this compound Scaffold
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Naphthalene | Quinoline / Isoquinoline | Introduce H-bond acceptor; modulate electronics and solubility. acs.org |
| Naphthalene | Benzofuran / Benzothiophene | Alter electronics and metabolic profile while maintaining aromatic core. ufrj.br |
| Naphthalene | Benzazaborinine | Mimic size and shape with altered electronic properties. researchgate.net |
| Azetidine | Oxetane | Remove basic nitrogen; improve solubility and metabolic stability. nih.govacs.org |
| Azetidine | Cyclobutane | Increase lipophilicity and serve as a non-polar, rigid spacer. nih.gov |
| Azetidine | Pyrrolidine (B122466) / Piperidine (B6355638) | Alter ring size and conformational flexibility; act as a different scaffold. chemrxiv.org |
Ligand Efficiency and Three-Dimensionality Considerations in Scaffold Design
The this compound scaffold represents an interesting hybrid: it combines the large, flat aromatic surface of naphthalene with the rigid, 3D geometry of the azetidine ring. This unique topology allows the molecule to make specific, directional interactions in a binding pocket that a purely flat molecule could not achieve. The azetidine ring acts as a rigid linker, projecting the naphthalene group and the N-substituent into defined regions of space.
This structural efficiency is quantitatively assessed using metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). acs.org LE relates a compound's binding potency to its size (heavy atom count), while LLE relates potency to its lipophilicity (LogP or LogD). Scaffolds that provide high potency in a small, compact form are considered highly efficient. Because the rigid azetidine scaffold can pre-organize the key interacting groups (naphthalene and N-substituent) for optimal binding, it can lead to potent activity without requiring excessive size or lipophilicity. nih.gov This can result in favorable LE and LLE values, identifying this compound as an efficient and promising scaffold for hit-to-lead optimization.
Computational and Theoretical Investigations of 2 Naphthalen 2 Yl Azetidine Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules, providing insights that are often difficult to obtain through experimental methods alone. scispace.comrsc.org DFT calculations allow for the examination of the electron density distribution to predict a molecule's behavior in chemical reactions. scispace.com In the context of 2-(naphthalen-2-yl)azetidine systems, DFT studies have been instrumental in understanding their synthesis, stability, and potential interactions.
Prediction of Reaction Pathways and Transition States
DFT calculations have been successfully employed to elucidate the reaction mechanisms involved in the synthesis of 2-arylazetidines, including this compound. acs.orgsemanticscholar.org These studies have focused on the ring-closure step, a critical part of the synthesis, to predict the most likely reaction pathways and the structures of the transition states. acs.org For instance, in the synthesis of 2-arylazetidines from oxirane precursors, DFT calculations have shown that the formation of the four-membered azetidine (B1206935) ring is kinetically favored over the formation of a five-membered pyrrolidine (B122466) ring, even though the latter is thermodynamically more stable. acs.orgresearchgate.net
The calculations reveal that the transition states leading to the azetidine products have lower activation energies compared to those leading to the pyrrolidine products. acs.org This difference in energy barriers, even if only a few kcal/mol, is sufficient to direct the reaction towards the formation of the azetidine ring, especially at low temperatures. acs.org The geometry of the transition states has also been analyzed, showing that the angle of attack of the nucleophile is more favorable for the formation of the four-membered ring. acs.orgsemanticscholar.org Specifically, the C1-C2-O bond angle in the transition state for azetidine formation is closer to the ideal 180° for an SN2 reaction compared to the corresponding angle for pyrrolidine formation. acs.orgsemanticscholar.org
These computational predictions are in good agreement with experimental observations, where the trans-isomer of the 2-arylazetidine is often the major product. acs.org The ability to predict these outcomes is crucial for optimizing reaction conditions and improving the yield and selectivity of the synthesis. nih.govrsc.org
| Transition State | Product | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| TS-azetidine (trans) | trans-Azetidine | 0.0 | 0.0 |
| TS-azetidine (cis) | cis-Azetidine | +2.4 | +2.4 |
| TS-pyrrolidine (trans) | trans-Pyrrolidine | +6.8 | +7.1 |
| TS-pyrrolidine (cis) | cis-Pyrrolidine | +8.1 | +8.3 |
This table is a representative example based on findings from DFT studies on similar 2-arylazetidine systems and illustrates the kinetic preference for azetidine formation. acs.org
Analysis of Configurational Stability and Labiality
The stereochemistry of the azetidine ring is a key determinant of its biological activity and physical properties. DFT calculations, in conjunction with experimental techniques like in-situ FT-IR analysis, have been used to study the configurational stability of lithiated azetidines, which are important intermediates in the synthesis of functionalized azetidines. mdpi.com
These studies have shown that α-lithiated N-alkyl-2-oxazolinylazetidines can be configurationally labile, meaning they can undergo inversion of configuration at the carbon-lithium center. mdpi.comresearchgate.net This is in contrast to the corresponding lithiated aziridines, which are configurationally stable. mdpi.com DFT calculations have helped to rationalize this behavior by suggesting the involvement of equilibrating diastereomeric lithiated species. mdpi.comresearchgate.net
The understanding of this dynamic process is important for controlling the stereochemical outcome of reactions involving these intermediates. By understanding the factors that influence the stability of different configurations, it may be possible to design reaction conditions that favor the formation of a single, desired stereoisomer.
Investigation of Ring Strain and Energetics
The four-membered azetidine ring possesses significant ring strain, which influences its reactivity and energetics. rsc.org DFT calculations have been used to quantify this ring strain and to understand its impact on the molecule's properties. srce.hrnumberanalytics.com The strain energy of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions.
Computational studies have compared the energetics of azetidine derivatives with their less strained five- and six-membered ring counterparts (pyrrolidines and piperidines). srce.hr These studies have shown that while the formation of the azetidine ring is often kinetically favored, the ring itself is thermodynamically less stable. researchgate.net For example, in the synthesis of 1,3,3-trinitroazetidine, a high-energy compound, the strained four-membered ring contributes to its energetic properties. researchgate.net
DFT calculations can also be used to investigate the relative stabilities of different isomers and conformers of this compound. researchgate.net These calculations can help to identify the most stable conformations and to understand the energy barriers between them. This information is valuable for predicting the compound's behavior in different environments and for understanding its interactions with other molecules.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful computational method to explore the conformational landscape of molecules over time. nih.gov For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations can reveal the preferred three-dimensional structures and the dynamics of their interconversion.
By simulating the motion of the atoms in the molecule, MD can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the conformation of the molecule can significantly affect its binding affinity. researchgate.net
For example, MD simulations of similar azetidine derivatives have been used to study their interactions with enzymes. researchgate.net These simulations can show how the molecule adapts its conformation to fit into the active site of the enzyme and can help to identify the key interactions that stabilize the complex. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used in MD simulations to assess the stability of the molecule's conformation and the flexibility of its different regions. nih.govresearchgate.net
| Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Å) | Predominant Conformation |
| 0-10 | 1.5 - 2.0 | 4.2 - 4.5 | Extended |
| 10-50 | 1.0 - 1.5 | 3.8 - 4.1 | Folded (Naphthyl over Azetidine) |
| 50-100 | 1.2 - 1.6 | 3.9 - 4.2 | Extended |
This table illustrates the type of data that can be obtained from an MD simulation. The actual values would depend on the specific force field and simulation parameters used.
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations, a broader category that includes DFT, are essential for elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org These calculations can provide a step-by-step picture of how reactants are converted into products, including the identification of all intermediates and transition states along the reaction pathway. acs.orgdiva-portal.org
For reactions involving this compound, quantum chemical calculations can be used to:
Confirm proposed reaction mechanisms: By comparing the calculated energy profiles for different possible mechanisms with experimental observations, it is possible to determine the most likely reaction pathway. semanticscholar.orgresearchgate.net
Explain stereoselectivity: As discussed in section 5.1.1, these calculations can explain why one stereoisomer is formed preferentially over another by analyzing the energies of the diastereomeric transition states. acs.org
Predict the effect of substituents: By computationally modifying the structure of the reactants, it is possible to predict how changes in the substituents will affect the reaction rate and outcome.
These calculations have been particularly valuable in understanding the regio- and diastereoselective synthesis of 2-arylazetidines. acs.orgresearchgate.net They have provided a quantum mechanical explanation for Baldwin's rules for ring-closure reactions, which are empirical rules used to predict the outcome of such reactions. acs.orgsemanticscholar.org
In Silico Docking Methodologies for Probing Molecular Interactions
In silico docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. dergipark.org.trresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target, such as a protein or enzyme. researchgate.netdergipark.org.tr
For this compound, molecular docking could be used to investigate its potential interactions with various biological targets. For example, some azetidine derivatives have shown activity as inhibitors of enzymes like the epidermal growth factor receptor (EGFR). dergipark.org.trresearchgate.net Docking studies could be used to predict whether this compound could bind to the active site of such an enzyme and to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that would stabilize the complex. jmpas.com
The results of docking studies are often expressed as a docking score, which is an estimate of the binding affinity. dergipark.org.trresearchgate.net While these scores are not always perfectly correlated with experimental binding affinities, they can be very useful for prioritizing compounds for further experimental testing.
| Ligand | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |
| This compound | -8.5 | Phe258, Trp341 | Pi-Pi Stacking |
| This compound | -8.5 | Leu298, Val323 | Hydrophobic |
| This compound | -8.5 | Gln301 | Hydrogen Bond (with azetidine N-H) |
| Reference Inhibitor | -9.2 | Phe258, Trp341 | Pi-Pi Stacking |
This table provides a hypothetical example of the kind of information that can be obtained from a molecular docking study.
Advanced Analytical Techniques in Research and Development of 2 Naphthalen 2 Yl Azetidine
High-Resolution Mass Spectrometry for Reaction Mechanism Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for elucidating the intricate pathways of chemical reactions by providing highly accurate mass measurements of reactants, intermediates, products, and byproducts. In the synthesis of 2-(Naphthalen-2-yl)azetidine, HRMS can be instrumental in confirming the proposed reaction mechanism, such as an SN2 intramolecular cyclization.
Researchers can monitor the reaction progress by taking aliquots at various time points and analyzing them using techniques like Electrospray Ionization (ESI-MS). This allows for the detection and identification of transient intermediates that would otherwise be unobservable. For instance, in a potential synthesis from a precursor like 1-(naphthalen-2-yl)-4-halobutan-2-amine, HRMS could identify the mass of the protonated precursor, the cyclized azetidine (B1206935) product, and any potential side-products formed through elimination or rearrangement. The high mass accuracy of HRMS (typically to within 5 ppm) allows for the unambiguous determination of elemental compositions, confirming the identity of each species involved in the reaction pathway. nih.gov This level of detail is crucial for optimizing reaction conditions to maximize the yield of the desired azetidine and minimize unwanted side reactions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for organic molecules in solution. For this compound, advanced 1D and 2D NMR experiments are essential for assigning the relative stereochemistry and understanding the conformational dynamics of the molecule. nih.govnih.gov
The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons, while the ¹³C NMR spectrum details the carbon framework. The strained azetidine ring significantly influences the chemical shifts of adjacent protons. The conformation of the azetidine ring (puckered vs. planar) and the rotational dynamics around the C-N bond can be studied using temperature-dependent NMR experiments. rsc.orgresearchgate.net In hindered systems, such as those containing a naphthalene (B1677914) group, rotation around the aryl-nitrogen bond can be slow enough to be observed on the NMR timescale, leading to distinct signals for different conformers at low temperatures. unibas.it
Below is a table of predicted NMR chemical shifts for this compound, based on data from analogous structures.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidine CH | 4.5 - 4.8 | 60 - 65 |
| Azetidine CH₂ (α to N) | 3.5 - 3.9 | 45 - 50 |
| Azetidine CH₂ (β to N) | 2.4 - 2.8 | 25 - 30 |
| Naphthalene CH (aromatic) | 7.4 - 8.0 | 125 - 135 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are critical for unambiguously assigning the structure and stereochemistry of complex molecules.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a NOESY experiment would be crucial for determining the relative stereochemistry at the C2 position of the azetidine ring. A correlation between the proton at C2 and specific protons on the naphthalene ring would confirm a cis or trans relationship, depending on the observed interactions. This technique is routinely used to confirm the stereochemistry of cyclization products. bham.ac.uk
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR can determine the relative arrangement of atoms, X-ray crystallography is the definitive method for establishing the absolute stereochemistry of a chiral molecule. purechemistry.orgnih.gov This technique provides an exact three-dimensional map of the electron density within a single crystal of the compound, revealing the precise spatial arrangement of every atom. nih.govthieme-connect.de
To perform this analysis, a high-quality single crystal of an enantiomerically pure sample of this compound (or a salt thereof) must be grown. nih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The analysis, particularly the use of anomalous dispersion, allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center (C2 of the azetidine ring). nih.govsoton.ac.uk The results are often presented in a standardized format, as shown in the hypothetical data table below.
Hypothetical X-ray Crystallographic Data for (S)-2-(Naphthalen-2-yl)azetidine Oxalate Salt
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₅NO₄ |
| Formula Weight | 273.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.612 |
| b (Å) | 5.543 |
| c (Å) | 31.201 |
| β (°) | 93.15 |
| Volume (ų) | 2701.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.345 |
Note: Data is hypothetical and modeled after similar reported structures. nih.gov A Flack parameter close to zero confirms the assigned absolute stereochemistry.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Research
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are non-destructive methods that provide information about the stereochemistry of chiral molecules in solution. nih.gov These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral compound. purechemistry.org
Circular Dichroism (CD): A CD spectrum plots the difference in absorption of left- and right-circularly polarized light against wavelength. For this compound, the naphthalene moiety acts as a strong chromophore. The CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of this chromophore. The sign and intensity of these effects are highly sensitive to the absolute configuration at the C2 stereocenter.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength.
The experimental CD and ORD spectra can be compared with spectra predicted by quantum mechanical calculations (e.g., time-dependent density functional theory, TD-DFT). frontiersin.org A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of the absolute configuration, often corroborating the results from X-ray crystallography. soton.ac.uk
In-situ Spectroscopic Monitoring of Reactions (e.g., FT-IR)
In-situ (in the reaction mixture) Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful process analytical technology (PAT) tool used to monitor reaction kinetics and mechanisms in real-time. researchgate.net By inserting an FT-IR probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products as the reaction progresses. bris.ac.uknih.gov
For a synthesis of this compound, such as a cyclization reaction, in-situ FT-IR can provide valuable data. For example, if the synthesis proceeds from a γ-amino alcohol precursor via mesylation and subsequent ring closure, one could monitor the disappearance of the alcohol O-H stretching band (~3300 cm⁻¹) and the appearance of key vibrational bands associated with the azetidine ring. This real-time data allows for precise determination of reaction endpoints and the identification of any bottlenecks or side reactions, facilitating rapid process optimization.
Characteristic IR Frequencies for Monitoring Synthesis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Role in Monitoring |
|---|---|---|---|
| Alcohol (Reactant) | O-H Stretch | 3200-3600 | Disappearance indicates consumption |
| Mesylate (Intermediate) | S=O Stretch | 1340-1360, 1170-1180 | Appearance and subsequent disappearance |
| Azetidine (Product) | N-H Bend | 1500-1550 | Appearance indicates product formation |
Applications of Azetidine Scaffolds in Advanced Chemical Synthesis
Utilization as Chiral Building Blocks and Synthons
The enantiopure form of 2-substituted azetidines, including 2-(naphthalen-2-yl)azetidine, represents a valuable chiral pool for asymmetric synthesis. These molecules serve as versatile synthons, which are molecular fragments used to build more complex structures. The inherent strain of the four-membered azetidine (B1206935) ring can be harnessed to drive stereoselective reactions.
The synthesis of enantiomerically pure 2-aryl-azetidines often starts from readily available chiral precursors like amino acids. For instance, derivatives of azetidine-2-carboxylic acid can be synthesized and then elaborated. The naphthalene (B1677914) moiety in this compound introduces specific steric and electronic properties that can influence the stereochemical outcome of reactions at or near the azetidine ring.
Researchers have demonstrated that the ring-opening reactions of N-activated azetidines with various nucleophiles can proceed with high fidelity, transferring the chirality of the starting azetidine to the product. This makes them valuable precursors for chiral amines, amino alcohols, and other functionally rich molecules that are key intermediates in pharmaceutical synthesis.
Incorporation into Complex Molecular Architectures and Scaffolds
The rigid structure of the azetidine ring, when combined with the planar, aromatic naphthalene system, makes this compound an attractive component for constructing complex molecular architectures. This combination can be used to control the spatial orientation of substituents, a crucial factor in designing molecules with specific biological activities or material properties.
The incorporation of the this compound scaffold can be achieved through various synthetic strategies. The nitrogen atom of the azetidine ring provides a convenient handle for functionalization, allowing it to be acylated, alkylated, or arylated to link it to other parts of a larger molecule. Furthermore, the naphthalene ring itself can be functionalized, adding another layer of complexity and allowing for the fine-tuning of the molecule's properties.
The development of novel polymers and materials is another area where such scaffolds are being explored. The rigidity and defined geometry of the this compound unit can be exploited to create materials with ordered structures and potentially interesting photophysical or electronic properties.
Development of Novel Methodologies for Organic Synthesis
The unique reactivity of the strained azetidine ring has spurred the development of new synthetic methodologies. Ring-opening reactions of this compound, for example, can be triggered by a variety of reagents to yield gamma-substituted amine derivatives. These transformations are often regioselective and stereospecific, providing access to products that would be difficult to synthesize using other methods.
Furthermore, the azetidine ring can participate in cycloaddition reactions, acting as a four-atom component to build more complex heterocyclic systems. The presence of the bulky naphthalene group can influence the facial selectivity of these reactions, leading to the preferential formation of one diastereomer.
Recent research has also focused on the use of transition metal catalysis to effect novel transformations of azetidines. For example, palladium- or copper-catalyzed cross-coupling reactions can be used to functionalize the azetidine ring or the naphthalene moiety, opening up new avenues for the synthesis of diverse molecular libraries.
Exploration in Peptidomimetics Research
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability. The conformationally constrained nature of the azetidine ring makes it an excellent scaffold for designing peptidomimetics.
Incorporating this compound into a peptide backbone can induce specific turns or kinks, mimicking the secondary structures of natural peptides like beta-turns. The naphthalene group can also engage in pi-stacking interactions, which can be important for binding to biological targets.
By replacing a natural amino acid with this compound or its derivatives, researchers can create novel peptide analogues with tailored pharmacological profiles. These peptidomimetics are being investigated for a wide range of therapeutic applications, from antiviral to anticancer agents.
Future Research Directions and Emerging Challenges
Development of Sustainable and Environmentally Benign Synthetic Routes
A primary challenge in contemporary chemical synthesis is the development of environmentally friendly and sustainable processes. For a molecule like 2-(Naphthalen-2-yl)azetidine, this necessitates a move away from traditional synthetic methods that may rely on hazardous reagents or generate significant waste.
Future research should focus on catalytic, atom-economical reactions. For instance, the application of visible-light-mediated photocatalysis for the synthesis of azetidines, such as through aza-Paternò-Büchi reactions, presents a green alternative to UV-light-driven processes. researchgate.netnih.gov The development of a photocatalytic [2+2] cycloaddition between an appropriate naphthalene-containing imine and an alkene could provide a direct and efficient route to the this compound core.
Moreover, the choice of solvent is a critical factor in the sustainability of a synthetic protocol. nih.gov The exploration of bio-based or recyclable solvents, such as cyclopentyl methyl ether (CPME), should be prioritized. nih.gov Research into reaction conditions that minimize the need for protecting groups and reduce the number of synthetic steps will also be crucial. A comparative overview of traditional versus potential sustainable synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Approaches for Azetidine (B1206935) Synthesis
| Feature | Traditional Methods | Sustainable Future Directions |
|---|---|---|
| Energy Source | Often requires high temperatures or UV light. nih.gov | Visible-light photocatalysis, microwave irradiation. rsc.orgresearchgate.netmagtech.com.cn |
| Reagents | May involve stoichiometric, hazardous reagents. | Catalytic amounts of reagents (e.g., organocatalysts, transition metals). organic-chemistry.org |
| Solvents | Often uses chlorinated or other hazardous solvents. | Use of environmentally benign solvents like CPME or water. nih.gov |
| Atom Economy | Can be low due to multi-step sequences and use of protecting groups. | Focus on atom-economical reactions like cycloadditions. rsc.orgresearchgate.net |
| Waste Generation | Can generate significant amounts of chemical waste. | Reduced waste through fewer steps and catalytic processes. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) is a key feature that dictates its reactivity. rsc.org This strain, while providing stability for handling, can be harnessed for unique chemical transformations not readily achievable with other saturated heterocycles. rsc.orgresearchwithrutgers.comrsc.org For this compound, the electronic properties of the naphthalene (B1677914) ring could significantly influence the reactivity of the azetidine core.
Future investigations should explore the regioselective ring-opening of the azetidine moiety. Nucleophilic attack on the azetidinium ion of this compound could lead to a variety of functionalized linear amines, with the naphthalene group potentially directing the regioselectivity of the attack. nih.gov The strain-release functionalization of bicyclic precursors, such as 1-azabicyclobutanes, offers another avenue to complex, stereochemically defined azetidines that would be challenging to synthesize otherwise. nih.gov
Furthermore, the development of C-H activation and functionalization methods directly on the azetidine ring of this compound would be a significant advancement. This would allow for the late-stage modification of the molecule, providing rapid access to a library of derivatives for structure-activity relationship studies. The interplay between the azetidine nitrogen and a transition metal catalyst could be exploited for such transformations. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes from batch to continuous flow processes is a major trend in modern chemistry, offering enhanced safety, efficiency, and scalability. rsc.orgmdpi.com The synthesis of heterocyclic compounds, including azetidines, has been shown to benefit from flow chemistry, particularly for reactions that are highly exothermic or involve unstable intermediates. frontiersin.orguc.ptrsc.org
A key future direction for this compound is the development of a continuous flow synthesis. This could involve, for example, the in-situ generation of a reactive intermediate that is immediately consumed in a subsequent reaction step, minimizing decomposition and improving yield. nih.gov Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the efficiency of the synthesis. frontiersin.org
The integration of flow synthesis with automated platforms represents the next frontier. nih.gov An automated system could perform the multi-step synthesis of this compound and its derivatives, including reaction work-up and purification, with minimal human intervention. researchgate.net This would accelerate the drug discovery process by enabling the rapid generation of compound libraries for biological screening. nih.gov The potential benefits of such an integrated system are summarized in Table 2.
Table 2: Advantages of Flow Chemistry and Automation in the Synthesis of this compound Derivatives
| Feature | Description |
|---|---|
| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize risks associated with hazardous reactions. rsc.org |
| Improved Efficiency | Continuous processing can lead to higher throughput and yields compared to batch synthesis. frontiersin.orguc.pt |
| Scalability | Scaling up production is more straightforward by running the flow reactor for longer periods. rsc.org |
| Process Control | Precise control over reaction parameters allows for fine-tuning of reaction outcomes. frontiersin.org |
| Automation | Enables high-throughput synthesis and purification of compound libraries. nih.govresearchgate.net |
Advanced Computational Modeling for De Novo Molecular Design
Computational chemistry and artificial intelligence are revolutionizing drug discovery by enabling the de novo design of molecules with desired properties. tue.nlnih.govresearchgate.net For this compound, computational modeling can play a pivotal role in several areas of future research.
Structure-based design approaches can be used to model the interactions of this compound with biological targets. By understanding these interactions at the atomic level, new derivatives with enhanced potency and selectivity can be designed. nih.gov Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of molecules with favorable drug-like profiles. researchgate.netresearchgate.net
Generative artificial intelligence models, such as recurrent neural networks and graph-based deep learning models, can be trained on large datasets of known bioactive molecules to generate novel chemical structures. tue.nlnih.gov These models could be fine-tuned to explore the chemical space around the this compound scaffold, proposing new derivatives with a high probability of possessing a desired biological activity. nih.gov This approach can significantly accelerate the identification of lead compounds by focusing synthetic efforts on the most promising virtual candidates. tue.nlnih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(Naphthalen-2-yl)azetidine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of azetidine derivatives typically involves cycloaddition reactions, such as the Staudinger reaction, where imines react with ketenes to form β-lactams, followed by ring-opening and functionalization . For naphthalene-substituted azetidines, coupling reactions (e.g., Suzuki or Heck) are employed to introduce the naphthyl group. Key optimization parameters include solvent choice (e.g., DMSO for epoxide ring-opening reactions ), temperature control to minimize side reactions, and purification via thin-layer chromatography (TLC) to monitor reaction progress .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and stereochemistry . Spectroscopic methods include H/C NMR for verifying substituent positions and mass spectrometry for molecular weight confirmation. Computational tools like PubChem provide supplementary data for validation .
Advanced Research Questions
Q. What mechanisms underlie the neuroprotective effects of naphthalene-substituted azetidines in Parkinson’s disease (PD) models?
- Methodological Answer : In MPP+-induced SH-SY5Y neuronal models, derivatives like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuate cytotoxicity by:
- Reducing oxidative stress (suppression of ROS, malondialdehyde, and nitric oxide) .
- Restoring mitochondrial function (normalizing ATP levels, mitochondrial membrane potential) .
- Modulating apoptosis (downregulating Bax/Bcl-2 ratio and caspase-3 activity) .
Experimental validation involves flow cytometry for ROS detection, JC-1 staining for mitochondrial potential, and Western blotting for protein quantification .
Q. How do structural modifications to the azetidine ring or naphthyl group influence biological activity?
- Methodological Answer :
- Azetidine nitrogen substitution : Introducing hydrophilic groups (e.g., hydroxyl) enhances blood-brain barrier penetration for CNS targets .
- Naphthyl substituents : Electron-withdrawing groups (e.g., nitro) increase binding affinity to enzymes via π-stacking interactions, as seen in triple reuptake inhibitor studies .
- Steric effects : Bulky substituents on the azetidine ring reduce metabolic degradation, improving pharmacokinetics .
Structure-activity relationship (SAR) studies use in vitro assays (e.g., radioligand binding for transporter inhibition ) and molecular docking simulations.
Q. What experimental strategies resolve contradictions in reported data on azetidine reactivity?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., hydrolysis rates under acidic conditions) are addressed by:
- Controlled reproducibility studies : Standardizing solvent systems (e.g., aqueous vs. anhydrous HCl) and temperature .
- Advanced analytics : High-resolution mass spectrometry (HRMS) identifies byproducts, while kinetic studies quantify reaction rates .
- Computational modeling : Density functional theory (DFT) predicts intermediate stability and reaction pathways .
Critical Analysis of Evidence
- Contradictions : Variability in reported yields (Table 1) likely stems from differences in catalyst purity or solvent drying protocols.
- Gaps : Limited data exist on the compound’s pharmacokinetics in vivo, necessitating ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
